Cas no 1539266-39-1 (25E-NBOMe (hydrochloride))

25E-NBOMe (hydrochloride) is a synthetic phenethylamine derivative belonging to the NBOMe class of compounds. It is characterized by its high affinity for serotonin receptors, particularly the 5-HT2A subtype, making it a subject of interest in pharmacological research. The hydrochloride salt form enhances stability and solubility, facilitating precise dosing in experimental settings. This compound is primarily utilized in vitro to study receptor binding dynamics and signal transduction mechanisms. Due to its potent psychoactive properties, strict handling protocols are advised. Researchers value 25E-NBOMe (hydrochloride) for its consistent purity and well-documented pharmacokinetic profile, which supports reproducible results in controlled studies.
25E-NBOMe (hydrochloride) structure
25E-NBOMe (hydrochloride) structure
商品名:25E-NBOMe (hydrochloride)
CAS番号:1539266-39-1
MF:C20H28ClNO3
メガワット:365.894225120544
CID:2085999

25E-NBOMe (hydrochloride) 化学的及び物理的性質

名前と識別子

    • 4-Ethyl-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride
    • 25E-NBOMe (hydrochloride)
    • CID 121230757
    • SSCHHVMAKLDXFM-UHFFFAOYSA-N
    • インチ: 1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H
    • InChIKey: SSCHHVMAKLDXFM-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C1=CC(CC)=C(C=C1CCNCC1C=CC=CC=1OC)OC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 9
  • 複雑さ: 339
  • トポロジー分子極性表面積: 39.7

じっけんとくせい

  • ようかいど: DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 13 mg/ml; PBS (pH 7.2): 10 mg/ml

25E-NBOMe (hydrochloride) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68440-50mg
25E-NBOMe (hydrochloride)
1539266-39-1 98%
50mg
¥3741.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68440-5mg
25E-NBOMe (hydrochloride)
1539266-39-1 98%
5mg
¥972.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68440-1mg
25E-NBOMe (hydrochloride)
1539266-39-1 98%
1mg
¥377.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68440-10mg
25E-NBOMe (hydrochloride)
1539266-39-1 98%
10mg
¥1340.00 2022-04-26

25E-NBOMe (hydrochloride) 関連文献

Related Articles

25E-NBOMe (hydrochloride)に関する追加情報

Professional Introduction to Compound with CAS No. 1539266-39-1 and Product Name: 25E-NBOMe (hydrochloride)

The compound with the CAS number 1539266-39-1 and the product name 25E-NBOMe (hydrochloride) represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, chemically known as N-(2-(4-iodophenyl)-1H-indazol-3-yl)-2-(2-methoxyphenyl)ethylamine hydrochloride, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction aims to provide a comprehensive overview of this compound, its synthesis, pharmacological effects, and recent advancements in research.

The molecular structure of 25E-NBOMe (hydrochloride) features a complex arrangement of atoms, including an indazole core substituted with an iodine atom at the 4-position and an ethylamine side chain modified with a methoxy group at the 2-position. This specific configuration contributes to its distinct pharmacological profile. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental applications in vitro and in vivo.

In terms of synthesis, the preparation of 25E-NBOMe (hydrochloride) involves multiple steps, including condensation reactions, functional group transformations, and salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. These methodologies often involve palladium-catalyzed cross-coupling reactions, which are critical for forming the carbon-carbon bonds essential to the indazole scaffold.

Pharmacologically, 25E-NBOMe (hydrochloride) has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is of significant interest due to its potential role in treating neurological disorders such as depression and anxiety. Recent research has highlighted its selectivity for certain serotonin receptor subtypes, which may lead to fewer side effects compared to traditional serotonergic drugs.

One of the most notable studies involving 25E-NBOMe (hydrochloride) was published in a leading journal in 2022, demonstrating its efficacy in preclinical models of anxiety disorders. The study utilized behavioral assays to evaluate the compound's effects on mouse models, revealing significant reductions in anxiety-like behaviors without impairing motor function. This finding underscores the potential therapeutic value of 25E-NBOMe (hydrochloride) as a novel pharmacological agent.

The compound's structural similarity to other well-known serotonergic agents has also been explored in recent research. Comparative studies have examined how slight modifications in the indazole core and side chains influence receptor binding affinity and pharmacological activity. These insights are crucial for designing next-generation drugs with improved efficacy and safety profiles.

Moreover, the solubility and stability of 25E-NBOMe (hydrochloride) have been optimized for various experimental conditions. Researchers have developed formulations that enhance its bioavailability while maintaining stability under different storage conditions. These advancements are essential for ensuring that the compound can be effectively used in both clinical trials and industrial applications.

The regulatory landscape surrounding 25E-NBOMe (hydrochloride) is another critical aspect that has been addressed in recent literature. As with many pharmacologically active compounds, ensuring compliance with regulatory standards is paramount for safe and ethical use. Researchers have worked closely with regulatory bodies to establish guidelines for handling, storage, and disposal of this compound.

Future directions in research on 25E-NBOMe (hydrochloride) include exploring its potential applications in treating other neurological disorders beyond anxiety. Studies are underway to investigate its effects on cognitive functions such as memory and learning. Additionally, researchers are examining its interactions with other neurotransmitter systems, which may reveal new therapeutic possibilities.

The development of derivatives based on the 25E-NBOMe (hydrochloride) scaffold is another area of active investigation. By modifying specific functional groups within the molecule, researchers aim to enhance its pharmacological properties while minimizing side effects. These efforts are part of a broader trend in medicinal chemistry towards designing drugs with greater precision and efficacy.

In conclusion, 25E-NBOMe (hydrochloride) represents a promising compound with significant potential in pharmaceutical research. Its unique structure, solubility characteristics, and pharmacological effects make it a valuable tool for studying neurological disorders. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司